2-(Benzyloxy)-4-bromobenzoic acid
Overview
Description
2-(Benzyloxy)-4-bromobenzoic acid is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid, featuring a benzyloxy group at the second position and a bromine atom at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-4-bromobenzoic acid typically involves the following steps:
Bromination: The starting material, benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the para position.
Benzyloxylation: The brominated benzoic acid is then subjected to a benzyloxylation reaction. This can be achieved by reacting the brominated compound with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to form the benzyloxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to form a benzoic acid derivative with an aldehyde or carboxylic acid group. Reduction reactions can convert the benzyloxy group to a benzyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used in the presence of an alcohol.
Major Products Formed:
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Esterification: Formation of esters of benzoic acid.
Scientific Research Applications
2-(Benzyloxy)-4-bromobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential therapeutic effects.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can influence its binding affinity to target proteins.
Comparison with Similar Compounds
2-(Benzyloxy)benzoic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromobenzoic Acid: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.
2-(Benzyloxy)-4-chlorobenzoic Acid: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness: 2-(Benzyloxy)-4-bromobenzoic acid is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance its utility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-bromo-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVNLBJIJNYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681362 | |
Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693257-19-1 | |
Record name | 2-(Benzyloxy)-4-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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